molecular formula C12H17Br2N B14576956 2,3-Dibromo-5-tert-butyl-N,N-dimethylaniline CAS No. 61109-19-1

2,3-Dibromo-5-tert-butyl-N,N-dimethylaniline

Cat. No.: B14576956
CAS No.: 61109-19-1
M. Wt: 335.08 g/mol
InChI Key: QFDPONSEYSSPDG-UHFFFAOYSA-N
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Description

2,3-Dibromo-5-tert-butyl-N,N-dimethylaniline is a chemical compound with the molecular formula C12H17Br2N It is an aromatic amine derivative, characterized by the presence of bromine atoms at the 2 and 3 positions, a tert-butyl group at the 5 position, and N,N-dimethyl groups attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dibromo-5-tert-butyl-N,N-dimethylaniline typically involves the bromination of 5-tert-butyl-N,N-dimethylaniline. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride. The reaction conditions often include maintaining a low temperature to control the rate of bromination and prevent over-bromination.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the careful control of reaction parameters such as temperature, concentration, and reaction time to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2,3-Dibromo-5-tert-butyl-N,N-dimethylaniline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The bromine atoms can be reduced to form the corresponding debrominated compound.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted anilines depending on the nucleophile used.

    Oxidation Reactions: Products include quinones or other oxidized aromatic compounds.

    Reduction Reactions: Products include debrominated anilines or partially reduced derivatives.

Scientific Research Applications

2,3-Dibromo-5-tert-butyl-N,N-dimethylaniline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,3-Dibromo-5-tert-butyl-N,N-dimethylaniline involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atoms and tert-butyl group can influence the compound’s binding affinity and specificity towards these targets. The N,N-dimethyl groups can affect the compound’s solubility and membrane permeability, enhancing its bioavailability and efficacy.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dibromoaniline: Lacks the tert-butyl and N,N-dimethyl groups, resulting in different chemical and biological properties.

    5-tert-Butyl-N,N-dimethylaniline:

    2,3-Dibromo-5-methyl-N,N-dimethylaniline: Similar structure but with a methyl group instead of a tert-butyl group, leading to variations in steric and electronic effects.

Uniqueness

2,3-Dibromo-5-tert-butyl-N,N-dimethylaniline is unique due to the combination of bromine atoms, a tert-butyl group, and N,N-dimethyl groups

Properties

CAS No.

61109-19-1

Molecular Formula

C12H17Br2N

Molecular Weight

335.08 g/mol

IUPAC Name

2,3-dibromo-5-tert-butyl-N,N-dimethylaniline

InChI

InChI=1S/C12H17Br2N/c1-12(2,3)8-6-9(13)11(14)10(7-8)15(4)5/h6-7H,1-5H3

InChI Key

QFDPONSEYSSPDG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)Br)Br)N(C)C

Origin of Product

United States

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